1-Pentyne

Beschreibung

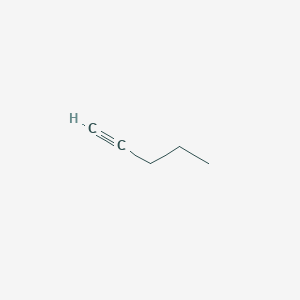

Structure

3D Structure

Eigenschaften

IUPAC Name |

pent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXNCJKFFQIKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060835 | |

| Record name | 1-Pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

436.0 [mmHg] | |

| Record name | 1-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-19-0 | |

| Record name | 1-Pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XD8E5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pentyne: Properties, Analysis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyne (CH₃CH₂CH₂C≡CH), also known as propylacetylene, is a terminal alkyne that serves as a valuable building block in organic synthesis.[1][2] Its chemical reactivity, stemming from the presence of a terminal carbon-carbon triple bond, makes it a versatile precursor for the synthesis of more complex molecules, including those with applications in the pharmaceutical and materials science industries.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of its applications in organic synthesis.

Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid at room temperature.[1][4] It is characterized by a gasoline-like odor.[3] Due to its hydrophobic hydrocarbon structure, it is largely insoluble in polar solvents like water but exhibits good solubility in non-polar organic solvents such as hexane (B92381) and benzene.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Pent-1-yne | [1] |

| Synonyms | Propylacetylene | [1] |

| CAS Number | 627-19-0 | [1] |

| Molecular Formula | C₅H₈ | [1] |

| Molecular Weight | 68.12 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| Density | 0.691 g/mL at 25 °C | [1][5] |

| Melting Point | -106 to -105 °C | [1][5] |

| Boiling Point | 40.2 °C | [1] |

| Solubility in Water | Insoluble | [1][6] |

| Refractive Index | n20/D 1.385 | [5] |

| Flash Point | -20 °C | [1] |

| Vapor Pressure | 6.8 psi (46.9 kPa) at 20 °C | [5] |

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use in research and development. The following sections outline detailed methodologies for determining its key physical and chemical properties.

Determination of Boiling Point by Simple Distillation

The boiling point of a volatile liquid like this compound can be accurately determined using simple distillation. This method relies on heating the liquid to its boiling point and then condensing the vapor.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a still head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume of this compound (e.g., 10-20 mL) and a few boiling chips into the round-bottom flask.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.

-

Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point.

-

Purity Check: A constant boiling point during distillation is indicative of a pure compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorptions are the C≡C triple bond stretch and the terminal ≡C-H stretch.

Methodology:

-

Sample Preparation: As this compound is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in an IR-transparent cell.

-

Background Spectrum: Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Sample Spectrum: Record the spectrum of the this compound sample.

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic peaks for the alkyne functional group. The terminal alkyne C-H stretch appears around 3300 cm⁻¹, and the C≡C stretch is observed in the 2100-2260 cm⁻¹ region.[7]

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The terminal alkyne proton (≡C-H) typically resonates around δ 2-3 ppm.[8] The other protons will appear in the aliphatic region.

-

¹³C NMR: The sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The terminal alkyne carbon (≡C-H) appears around 65-85 ppm, while the internal alkyne carbon (≡C-R) is found in the 70-100 ppm range.[9]

-

GC-MS is a powerful technique for separating and identifying volatile compounds. It can be used to assess the purity of this compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The GC provides a chromatogram showing the retention time of each component. The MS provides a mass spectrum for each peak, which can be used to identify the compound by its molecular ion and fragmentation pattern.

Synthetic Applications

This compound is a versatile starting material in organic synthesis, primarily due to the reactivity of its terminal alkyne proton and the carbon-carbon triple bond. It is used in the preparation of more complex molecules, which can be intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3]

One common application is its use in the synthesis of lithium acetylides, which are potent nucleophiles for forming new carbon-carbon bonds.[3] For example, this compound can be deprotonated with a strong base like n-butyllithium to form lithium pentynilide. This can then react with an electrophile, such as an aldehyde or ketone, in a key step for building more complex molecular skeletons.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1] It is crucial to work in a well-ventilated area, preferably a fume hood, and away from any sources of ignition.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, it should be contained with a non-combustible absorbent material.[10]

Conclusion

This compound is a fundamental building block in organic chemistry with well-defined physical and chemical properties. Its utility in the synthesis of more complex molecules makes it a valuable reagent for researchers in various fields, including drug discovery and development. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound, ensuring its effective and safe use in the laboratory.

References

- 1. Method for determining the solubilities of hydrophobic organics in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 627-19-0 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Pentyne (C₅H₈) for Researchers and Drug Development Professionals

An overview of the molecular structure, properties, synthesis, and reactivity of the terminal alkyne, 1-pentyne, with detailed experimental protocols and spectroscopic data for laboratory applications.

Introduction

This compound, a terminal alkyne with the chemical formula C₅H₈, is a colorless liquid at room temperature.[1] Its structure features a triple bond between the first and second carbon atoms, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, spectroscopic data, synthesis, and key reactions. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a substrate or intermediate in the synthesis of complex organic molecules.

Molecular Structure and Formula

This compound, also known as propylacetylene, consists of a five-carbon chain with a terminal triple bond.[2][3] The molecular formula is C₅H₈, and its linear formula is CH₃CH₂CH₂C≡CH.[2] The presence of the C≡C triple bond and the terminal acidic proton are key to its reactivity.

References

- 1. (Solved) - 1. Study the NMR spectrum of this compound (C5H8) (Figure 39). 1H-NMR... (1 Answer) | Transtutors [transtutors.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Beginning from this compound, synthesize the following compound via a... | Study Prep in Pearson+ [pearson.com]

Spectroscopic Profile of 1-Pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-pentyne (C₅H₈), a terminal alkyne of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 2.14 | Doublet of Doublets (dd) | 2.6, 7.1 | 2H | -CH₂-C≡CH |

| 1.95 | Triplet (t) | 2.6 | 1H | ≡C-H |

| 1.55 | Sextet | 7.1, 7.4 | 2H | CH₃-CH₂- |

| 1.00 | Triplet (t) | 7.4 | 3H | CH₃- |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 85.0 | -C≡CH |

| 68.0 | -C≡CH |

| 23.0 | CH₃-CH₂- |

| 21.0 | -CH₂-C≡CH |

| 13.0 | CH₃- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its alkyne and alkyl moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2970 | Medium | C-H (sp³) stretch |

| ~2120 | Weak | C≡C stretch |

| ~1460 | Medium | -CH₂- bend |

| ~1380 | Medium | -CH₃ bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound (molecular weight: 68.12 g/mol ) is characterized by a prominent molecular ion peak and several fragment ions.[1][2][3]

| m/z | Relative Intensity (%) | Assignment |

| 68 | ~25 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M-H]⁺ |

| 53 | ~50 | [M-CH₃]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 39 | ~75 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film between the plates.

Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty beam path.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized in the ion source.[7]

Ionization and Analysis:

-

In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting positive ions are accelerated into the mass analyzer.[7]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Molecular Structure and NMR Assignments

Caption: Correlation of ¹H and ¹³C NMR chemical shifts to the structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

- 1. This compound(627-19-0) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(627-19-0) MS spectrum [chemicalbook.com]

- 3. This compound | C5H8 | CID 12309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Terminal Alkyne Reactivity of 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyne, a terminal alkyne, is a versatile building block in organic synthesis, primarily due to the reactivity of its terminal carbon-carbon triple bond and the acidity of the associated proton. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on key transformations relevant to research and drug development. The discussion will encompass deprotonation and subsequent nucleophilic reactions, palladium-catalyzed cross-coupling reactions, hydration, hydroboration-oxidation, and hydrohalogenation. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and practical application of this compound chemistry.

Acidity and Deprotonation

The terminal proton of this compound exhibits significantly higher acidity (pKa ≈ 25) compared to its alkane and alkene counterparts. This enhanced acidity is a direct consequence of the sp hybridization of the carbon atom, which imparts a higher degree of s-character to the C-H bond. This property allows for the facile deprotonation of this compound by a strong base to form a pentynide anion, a potent nucleophile.

Quantitative Data: Deprotonation of this compound

| Base | Solvent | Product | pKa of Conjugate Acid | Typical Yield |

| Sodium amide (NaNH₂) | Liquid Ammonia (B1221849) | Sodium pentynide | 38 | High |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | Lithium pentynide | ~50 | High |

| Potassium hydroxide (B78521) (KOH) | Water/Ethanol | Equilibrium with 2-pentyne | 15.7 | Low (isomerization favored) |

Experimental Protocol: Deprotonation of this compound with Sodium Amide

Objective: To generate sodium pentynide for use in a subsequent nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Dry tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

-

Condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.

-

Slowly add a solution of this compound in dry THF to the sodium amide solution at -78 °C (dry ice/acetone bath).

-

Stir the reaction mixture for 1 hour to ensure complete formation of the sodium pentynide.

-

Slowly add the alkyl halide to the solution and allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound is an excellent substrate for this reaction, leading to the formation of substituted alkynes which are valuable intermediates in drug discovery and materials science.

Quantitative Data: Sonogashira Coupling of this compound with Iodobenzene (B50100)

| Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield |

| Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-5) | Triethylamine (B128534) | THF/DMF | Room Temp - 50 | 85-95% |

| Pd(PPh₃)₄ (1-3) | CuI (2-5) | Diisopropylamine | Toluene | 50-80 | 80-90% |

| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Piperidine | DMF | 100 | ~90% |

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Objective: To synthesize 1-phenyl-1-pentyne (B1581927) via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-5 mol%).

-

Add anhydrous THF and triethylamine (2.0 equiv).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add this compound (1.1-1.5 equiv) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or heat to 50 °C, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Hydration (Markovnikov Addition)

The hydration of this compound, typically catalyzed by a mercury(II) salt in aqueous acid, proceeds via Markovnikov's rule to yield a ketone. The reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, 2-pentanone.

Quantitative Data: Hydration of this compound

| Catalyst | Acid | Solvent | Temperature (°C) | Product | Typical Yield |

| HgSO₄ | H₂SO₄ | Water/THF | 60-80 | 2-Pentanone | Good to Excellent |

| HgO | H₂SO₄ | Water | 90 | 2-Pentanone | Moderate to Good |

Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound

Objective: To synthesize 2-pentanone from this compound.

Materials:

-

This compound

-

Mercury(II) sulfate (HgSO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to water.

-

Add mercury(II) sulfate to the acidic solution and heat with stirring until the salt dissolves.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by distillation.

-

Purify the resulting 2-pentanone by fractional distillation.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

In contrast to mercury-catalyzed hydration, the hydroboration-oxidation of this compound provides a route to the anti-Markovnikov addition product. This two-step process involves the initial reaction with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide in a basic solution. The reaction yields an enol that tautomerizes to an aldehyde, in this case, pentanal. The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, is crucial to prevent a second hydroboration of the intermediate vinylborane.[1]

Quantitative Data: Hydroboration-Oxidation of this compound

| Borane Reagent | Oxidation Reagents | Product | Typical Yield |

| Disiamylborane (Sia₂BH) | H₂O₂, NaOH | Pentanal | High |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | H₂O₂, NaOH | Pentanal | High |

Experimental Protocol: Hydroboration-Oxidation of this compound

Objective: To synthesize pentanal from this compound.

Materials:

-

This compound

-

Disiamylborane or 9-BBN solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C (ice bath) and slowly add the borane reagent (e.g., disiamylborane) solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for several hours.

-

Cool the mixture back to 0 °C and slowly add the aqueous sodium hydroxide solution.

-

Carefully add 30% hydrogen peroxide solution dropwise, maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature for at least 1 hour.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the pentanal by distillation.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound can proceed via two different regiochemical pathways depending on the reaction conditions. In the absence of peroxides, the reaction follows Markovnikov's rule, yielding a geminal dihalide upon addition of two equivalents of HX. Conversely, in the presence of peroxides, the addition of HBr proceeds via a radical mechanism to give the anti-Markovnikov product.[2]

Quantitative Data: Hydrohalogenation of this compound

| Reagent | Conditions | Major Product(s) | Regioselectivity |

| 2 eq. HBr | No peroxides | 2,2-Dibromopentane | Markovnikov |

| 1 eq. HBr | Peroxides (ROOR) | (E/Z)-1-Bromopent-1-ene | Anti-Markovnikov |

| 2 eq. HCl | No peroxides | 2,2-Dichloropentane | Markovnikov |

Experimental Protocol: Anti-Markovnikov Addition of HBr to this compound

Objective: To synthesize (E/Z)-1-bromopent-1-ene.

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution in acetic acid

-

Benzoyl peroxide (radical initiator)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like diethyl ether.

-

Add a catalytic amount of benzoyl peroxide.

-

Cool the mixture in an ice bath and slowly add the HBr solution.

-

Stir the reaction at room temperature, monitoring its progress by GC.

-

Once the reaction is complete, carefully wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

Conclusion

This compound demonstrates a rich and versatile reactivity profile centered around its terminal alkyne functionality. The acidity of the terminal proton allows for its conversion into a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. Furthermore, this compound readily participates in powerful synthetic transformations such as the Sonogashira coupling, and its triple bond can be selectively functionalized through hydration and hydroboration-oxidation to yield valuable ketone and aldehyde products, respectively. The ability to control the regioselectivity of hydrohalogenation further underscores the synthetic utility of this compound. A thorough understanding of these fundamental reactions is crucial for leveraging this compound as a strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

The Solubility Profile of 1-Pentyne: A Technical Guide for Researchers

An in-depth analysis of the solubility of 1-pentyne in aqueous and organic solvents, providing critical data and methodologies for laboratory applications.

This technical guide offers a comprehensive overview of the solubility of this compound, a terminal alkyne of significant interest in organic synthesis and drug development. Understanding the solubility of this compound is paramount for reaction design, purification processes, and formulation development. This document provides quantitative solubility data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their work.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. As a non-polar hydrocarbon, it exhibits favorable solubility in non-polar organic solvents and limited solubility in polar solvents, most notably water. The terminal alkyne group introduces a slight polarity, but the five-carbon chain dominates its overall non-polar character.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Aqueous Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molarity (mol/L) | Reference |

| Water | 20 | 1.05 | 0.0154 | [1][2][3][4][5][6] |

| Water | 25 | 1.57 | 0.0230 | [7] |

Table 2: Qualitative and Miscibility Data of this compound in Organic Solvents

| Solvent | Type | Solubility/Miscibility | Reference |

| Benzene | Aromatic Hydrocarbon | Soluble | [8] |

| Hexane | Aliphatic Hydrocarbon | Soluble | [8] |

| Ethanol | Alcohol | Miscible | |

| Diethyl Ether | Ether | Miscible | |

| Toluene | Aromatic Hydrocarbon | Soluble | [9] |

Note: "Soluble" indicates good solubility, though specific quantitative data is limited in publicly available literature. "Miscible" indicates solubility in all proportions.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As demonstrated by the data, this compound is significantly more soluble in non-polar organic solvents than in polar water. The non-polar propyl group of this compound interacts favorably with the non-polar solvent molecules through van der Waals forces.

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[8] While specific data for this compound is scarce, it is expected that its solubility in organic solvents will show a positive correlation with temperature.

-

Presence of Other Solutes: The presence of other compounds can affect the solubility of this compound through co-solvency or anti-solvent effects.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. A commonly employed method for volatile hydrocarbons like this compound is gas chromatography (GC) .

Protocol: Determination of this compound Solubility in Water by Gas Chromatography

This protocol is adapted from the method described by McAuliffe (1966).[7]

1. Materials and Apparatus:

- This compound (high purity)

- Distilled or deionized water

- 250 mL glass bottle with a screw cap and septum

- Magnetic stirrer and stir bar

- Constant temperature bath or incubator

- Gas chromatograph (GC) equipped with a flame ionization detector (FID)

- Appropriate GC column for hydrocarbon analysis

- Hamilton syringe or other suitable microsyringe

- Standard laboratory glassware

2. Procedure:

- Equilibration: Add a known excess amount of this compound to a known volume of water in the 250 mL glass bottle. Seal the bottle tightly.

- Place the bottle in a constant temperature bath set to the desired temperature (e.g., 25°C) and stir vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

- After stirring, turn off the stirrer and allow the mixture to stand undisturbed for at least 48 hours in the constant temperature bath to allow for complete phase separation.

- Sampling: Carefully withdraw a known volume of the aqueous phase using a microsyringe, ensuring that no undissolved this compound droplets are collected.

- GC Analysis: Inject the aqueous sample directly into the gas chromatograph.

- Quantification: The concentration of this compound in the aqueous sample is determined by comparing the peak area from the sample to a calibration curve prepared using standards of known this compound concentration.

3. Purity of Materials:

- The this compound used should be of high purity, as impurities can affect the solubility measurement.

- The water should be distilled or deionized to remove any potential interfering substances.[7]

Visualizing Solubility Concepts

Logical Relationship between Solvent Polarity and this compound Solubility

Caption: Solvent Polarity and this compound Solubility.

Experimental Workflow for Solubility Determination

Caption: General Experimental Workflow for Solubility Determination.

References

- 1. This compound | 627-19-0 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Safe Handling of Liquid 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of liquid 1-Pentyne (CAS No. 627-19-0), a highly flammable and reactive terminal alkyne. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a colorless liquid that presents significant health and safety risks. It is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may be fatal if swallowed and enters the airways due to aspiration hazard.[1][2][3][4]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C5H8 | [5][6] |

| Molar Mass | 68.12 g/mol | [1][7] |

| Appearance | Colorless liquid | [5][7][8] |

| Boiling Point | 40-40.9 °C | [5][6][7][9][10][11] |

| Melting Point | -106 to -105 °C | [5][6][7][11] |

| Flash Point | -20 °C to -34 °C | [2][5][6][7] |

| Density | 0.691 g/mL at 25 °C | [5][7][9][10] |

| Vapor Pressure | 467 hPa at 20 °C | [5] |

| Water Solubility | 1.05 g/L at 20-25 °C | [5][6][9][10][11] |

| Autoignition Temperature | 270 °C | [2] |

| NFPA 704 Rating | Health: 0, Fire: 3, Reactivity: 3 | [5] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following diagram outlines the decision-making process for PPE selection based on the nature of the experimental work.

Caption: Diagram 1: PPE Selection Workflow for this compound Handling.

Experimental Protocols: Safe Handling Procedures

The following protocols are designed to minimize risk during the handling and use of liquid this compound.

4.1 General Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][12]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5][12] No smoking is permitted in the handling area.[2][5][12]

-

Electrostatic Discharge: Take precautionary measures against static discharge.[2][12][13] Use only non-sparking tools and ensure all equipment is properly grounded.[2][12][14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, strong bases, and reducing agents.[2][5][9][12] Keep containers tightly closed and stored upright to prevent leakage.[2][5][12] Recommended storage temperature is between 2°C and 8°C.[6][9][11]

4.2 Spill and Leak Response

In the event of a this compound spill, follow the procedures outlined in the workflow below.

Caption: Diagram 2: this compound Spill Response Workflow.

Spill Cleanup Methodology:

-

Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.[5][13]

-

Absorption: Contain the spillage and then collect it with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[5][15]

-

Collection: Use non-sparking tools to collect the absorbed material.[12][14][15]

-

Disposal: Place the collected material into a suitable, closed container for disposal according to local and national regulations.[5][12][13] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

First Aid Measures

Immediate medical attention is crucial in the event of exposure to this compound.

-

Inhalation: If inhaled, move the person into fresh air.[5][12] If not breathing, give artificial respiration.[5][12] Consult a physician.[5]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.[5] Remove contaminated clothing immediately.[2][12] Consult a physician if irritation persists.[5][12]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2][5][12] Remove contact lenses, if present and easy to do.[2][5][12] Continue rinsing.[2][5][12] Get immediate medical advice/attention.[5][12]

-

Ingestion: If swallowed, do NOT induce vomiting.[4][5] Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and immediately call a poison center or doctor/physician.[4][5] Aspiration may cause pulmonary edema and pneumonitis.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use dry powder or dry sand to extinguish a fire.[5] Do NOT use a water jet.[5] Water may be ineffective but can be used as a spray to cool unopened containers.[5][15]

-

Special Hazards: this compound is highly flammable and its vapors can form explosive mixtures with air.[13][14] Vapors are heavier than air and may travel to a source of ignition and flash back.[16] Hazardous decomposition products formed under fire conditions include carbon oxides.[5]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[5][12] Do not mix with other waste.[5] Handle uncleaned containers as you would the product itself.[5] It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[5]

References

- 1. This compound | C5H8 | CID 12309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 627-19-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 627-19-0 [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound|lookchem [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 14. gelest.com [gelest.com]

- 15. 1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Pentyne, a terminal alkyne of significant interest in organic synthesis. The document details its key physicochemical properties, outlines experimental protocols for the determination of its phase transition temperatures, and presents a visualization of its physical states as a function of temperature.

Physicochemical Properties of this compound

This compound, also known as propylacetylene, is a colorless, highly flammable liquid.[1][2] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | -106 to -105 °C | [3][4][5][6] |

| Boiling Point | 40-40.2 °C | [3][4][5] |

| Molecular Formula | C₅H₈ | [4] |

| Molecular Weight | 68.12 g/mol | [1][4] |

| Density | 0.691 g/mL at 25 °C | [3][4][5] |

| Appearance | Colorless liquid | [1][3][4] |

| Solubility | Not miscible or difficult to mix in water | [1] |

| Vapor Pressure | 436.0 mmHg | [1] |

| Flash Point | -20 °C | [2][7] |

Experimental Protocols

The accurate determination of the boiling and melting points of this compound is crucial for its application in various chemical processes. The following are detailed methodologies for these key experiments.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is then placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The Thiele tube is filled with a suitable heat transfer fluid, such as mineral oil, to a level above the side arm.

-

The thermometer and test tube assembly is then immersed in the Thiele tube, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed. At this point, the heating is discontinued.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point of this compound.

Melting Point Determination: Capillary Method

Due to its very low melting point, the determination for this compound requires a cryostat or a specialized low-temperature melting point apparatus. The general principle of the capillary method is as follows.

Apparatus:

-

Melting point apparatus with a cooling system

-

Capillary tubes

-

Thermometer or digital temperature probe accurate at low temperatures

-

Solidified this compound sample (frozen using a suitable cooling bath, e.g., liquid nitrogen or dry ice/acetone)

Procedure:

-

A small amount of the solidified this compound is finely powdered at a low temperature.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the sample holder of the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance like this compound, this range should be narrow.

Physical State Transitions of this compound

The following diagram illustrates the relationship between the physical states of this compound at different temperatures under standard pressure.

Caption: Phase transitions of this compound.

References

The Synthesis and Discovery of Propylacetylene: A Technical Guide

Introduction

Propylacetylene, systematically named 1-pentyne, is a terminal alkyne with the chemical formula C₅H₈.[1][2] As a colorless, flammable liquid, it is characterized by a carbon-carbon triple bond at the first position of its five-carbon chain.[2] This structural feature makes it a highly reactive and versatile building block in organic synthesis. Its ability to undergo various chemical transformations, particularly reactions involving the acidic terminal proton and the pi bonds of the alkyne, has established it as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and chemical industries.[2] This guide provides an in-depth overview of the primary synthesis routes, experimental protocols, and physicochemical properties of propylacetylene.

Physicochemical and Safety Data

A summary of the key quantitative data for propylacetylene (this compound) is presented below. This information is crucial for its handling, application in synthesis, and purification.

Table 1: Physicochemical Properties of Propylacetylene (this compound)

| Property | Value |

| Molecular Formula | C₅H₈ |

| Molar Mass | 68.12 g/mol [2] |

| Density | 0.691 g/mL at 25 °C[2] |

| Boiling Point | 40 °C[2] |

| Melting Point | -106 °C[2] |

| Flash Point | -34 °C[2] |

| Water Solubility | 1.05 g/L at 20 °C[1][2] |

| Refractive Index | n20/D 1.385[2] |

| Vapor Pressure | 6.8 psi at 20 °C[2] |

Table 2: Safety and Hazard Information

| Hazard Code | Description |

| F | Highly flammable |

| Xn | Harmful |

| R-phrases | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin), R65 (Harmful: may cause lung damage if swallowed)[1] |

| S-phrases | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing), S62 (If swallowed, do not induce vomiting: seek medical advice immediately and show this container or label)[1] |

Core Synthesis Methodologies

The synthesis of propylacetylene is primarily achieved through two well-established organic chemistry reactions: the dehydrohalogenation of dihaloalkanes and the alkylation of acetylene (B1199291). These methods provide reliable pathways to terminal alkynes.

Dehydrohalogenation of 1,2-Dihalopentane

Dehydrohalogenation is a classic elimination reaction that removes a hydrogen halide from a substrate.[3] To synthesize an alkyne, a double dehydrohalogenation is required, starting from a vicinal or geminal dihalide. This reaction is typically promoted by a strong base.[4] For propylacetylene, this involves the treatment of a 1,2-dihalopentane, such as 1,2-dibromopentane (B1585501), with a strong base like potassium hydroxide (B78521) (KOH).[5] The reaction proceeds via a step-wise elimination of two molecules of hydrogen bromide to form the triple bond.

Alkylation of Acetylene

The alkylation of acetylene is a powerful and versatile method for forming carbon-carbon bonds, allowing for the synthesis of a wide range of terminal and internal alkynes.[6][7] The process takes advantage of the unusual acidity of the hydrogen atom on a terminal alkyne (pKa ≈ 25).[7] The synthesis of propylacetylene via this method is a two-step process:

-

Deprotonation: Acetylene is treated with a very strong base, such as sodium amide (NaNH₂), to remove a proton and form a sodium acetylide salt.[7][8] This creates a potent carbon-based nucleophile.

-

Nucleophilic Substitution (SN2): The resulting acetylide anion attacks a primary alkyl halide, in this case, a propyl halide like 1-bromopropane (B46711) or 1-iodopropane.[6] The acetylide displaces the halide ion in a single step (SN2 mechanism) to form the new carbon-carbon bond, yielding propylacetylene.[8][9] It is critical to use a primary alkyl halide, as secondary or tertiary halides will predominantly lead to elimination (E2) products due to the strong basicity of the acetylide ion.[6][7][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of propylacetylene based on the core principles described above.

Protocol 1: Synthesis via Dehydrohalogenation of 1,2-Dibromopentane

This protocol is adapted from a phase-transfer catalysis method, which enhances the reaction between the aqueous base and the organic substrate.

Reagents and Equipment:

-

1,2-Dibromopentane (0.1 mol, 23.0 g)

-

Potassium hydroxide (KOH) (0.3 mol, 16.8 g)

-

Methyltrioctylammonium chloride (Aliquat 336) (0.46 g)

-

Deionized water (151.2 g)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

250 mL round-bottom flask with magnetic stirrer, heating mantle, and condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add 151.2 g of water, 16.8 g of KOH, and 0.46 g of methyltrioctylammonium chloride.

-

Stir the mixture and heat to 120 °C.

-

While maintaining the temperature and stirring, add 23.0 g of 1,2-dibromopentane dropwise to the flask.

-

Allow the reaction to proceed for 7 hours at 120 °C.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The phases are then separated.

-

Wash the upper organic phase with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and purify the resulting colorless liquid by distillation to obtain propylacetylene. The reported yield for this method is approximately 80.9%.[5]

Protocol 2: Synthesis via Alkylation of Acetylene

This protocol describes a general laboratory procedure for the alkylation of acetylene using sodium amide in liquid ammonia (B1221849).

Reagents and Equipment:

-

Acetylene gas

-

Sodium metal

-

Liquid ammonia

-

Iron(III) nitrate (B79036) (catalyst)

-

1-Bromopropane

-

Dry ether (solvent)

-

Three-neck flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer

-

Dewar flask

Procedure:

-

Set up a three-neck flask in a Dewar flask cooled with dry ice/acetone.

-

Condense approximately 250 mL of ammonia into the flask.

-

Add a small crystal of iron(III) nitrate as a catalyst.

-

Slowly add small, clean pieces of sodium metal to the stirring liquid ammonia until a persistent blue color indicates the formation of the solvated electron.

-

Bubble dry acetylene gas through the solution. The blue color will disappear as the sodium reacts to form sodium acetylide, which precipitates as a gray solid. Continue until the desired amount of sodium has been consumed.

-

Once the sodium acetylide suspension is formed, slowly add a stoichiometric amount of 1-bromopropane dissolved in a small volume of dry ether.

-

Allow the reaction mixture to stir for several hours, letting the ammonia evaporate slowly through the condenser.

-

After the ammonia has evaporated, cautiously add water to the reaction flask to quench any unreacted sodium amide.

-

Extract the aqueous mixture with ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Purify the product by fractional distillation to isolate propylacetylene.

Logical Workflow for Synthesis

The decision to use a specific synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the logical workflow for producing propylacetylene.

Conclusion

Propylacetylene (this compound) is a fundamental terminal alkyne whose synthesis is well-understood and accessible through core organic reactions. The dehydrohalogenation of dihalopentanes and the alkylation of acetylene represent two robust and reliable methods for its preparation. The choice of method depends on factors such as precursor availability, scale, and safety considerations. The detailed protocols and data provided in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this versatile chemical building block.

References

- 1. chembk.com [chembk.com]

- 2. Cas 627-19-0,this compound | lookchem [lookchem.com]

- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Pentyne (CAS Number: 627-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pentyne (CAS 627-19-0), a terminal alkyne with significant applications in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and detailed experimental procedures for its synthesis and key reactions. The information is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound, also known as propylacetylene, is a colorless, highly flammable liquid.[1][2] It is the smallest terminal alkyne that exists as a liquid at room temperature.[2] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 627-19-0 | [3] |

| Molecular Formula | C₅H₈ | [4] |

| Molecular Weight | 68.12 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 0.691 g/mL at 25 °C | [3] |

| Boiling Point | 40 °C | [3][4] |

| Melting Point | -106 °C to -105 °C | [2][3] |

| Flash Point | -20 °C (-4 °F) - closed cup | |

| Vapor Pressure | 6.8 psi at 20 °C | [3] |

| Refractive Index (n20/D) | 1.385 | [3] |

| Water Solubility | 1.05 g/L at 20 °C | [4] |

| Log P (octanol/water) | 1.98 | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3 | [3] |

| InChIKey | IBXNCJKFFQIKKY-UHFFFAOYSA-N | [3] |

| SMILES | CCCC#C | [3] |

| EC Number | 210-987-1 | [3] |

| Beilstein/REAXYS Number | 1697133 | [3] |

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It causes skin and serious eye irritation.[1]

Table 3: Hazard Information for this compound

| Hazard | Description | Reference(s) |

| GHS Pictograms | GHS02 (Flammable) | |

| Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vapor. | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |

Handling: Handle in a well-ventilated area, using personal protective equipment including eye shields, face shields, and gloves.[1] Keep away from sources of ignition.[1] All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[1]

Storage: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed in a flammables area at a recommended temperature of 2-8°C.[1][4]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrohalogenation of a dihalopentane. The following protocol is adapted from a patented procedure.

Experimental Protocol: Synthesis of this compound from 1,2-Dibromopentane (B1585501)

-

Materials:

-

1,2-Dibromopentane

-

Potassium hydroxide (B78521) (KOH)

-

Methyltrioctylammonium chloride (Aliquat 336)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 151.2 g of water, 16.8 g (0.3 mol) of KOH, and 0.46 g of methyltrioctylammonium chloride.

-

Heat the mixture to 120 °C with stirring.

-

Slowly add 23.0 g (0.1 mol) of 1,2-dibromopentane dropwise to the heated, stirring mixture.

-

Maintain the reaction at 120 °C for 7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the upper organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the dried organic layer to obtain this compound as a colorless, transparent liquid.

-

-

Expected Yield: Approximately 80.9% (5.5 g).

Key Reactions of this compound

This compound serves as a versatile starting material for a variety of chemical transformations.

The triple bond of this compound can be selectively hydrogenated to a double bond to form 1-pentene.

Experimental Protocol: Selective Hydrogenation of this compound

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5%)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in methanol.

-

Carefully add 5% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Replace the inert atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by TLC or GC to observe the consumption of this compound and the formation of 1-pentene.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the methanol under reduced pressure to yield 1-pentene.

-

The addition of hydrogen bromide (HBr) to this compound can yield two different products depending on the reaction conditions.

Experimental Protocol: Markovnikov Addition of HBr to this compound

-

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

-

Anhydrous diethyl ether or other inert solvent

-

-

Procedure:

-

Dissolve this compound in an anhydrous inert solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC.

-

Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-bromo-1-pentene.

-

Experimental Protocol: Anti-Markovnikov Addition of HBr to this compound [7]

-

Materials:

-

This compound

-

Hydrogen bromide (HBr)

-

A radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous inert solvent (e.g., hexane)

-

-

Procedure:

-

Dissolve this compound and a catalytic amount of a radical initiator in an anhydrous inert solvent in a round-bottom flask equipped with a reflux condenser.

-

Slowly bubble HBr gas through the solution or add a solution of HBr while irradiating with UV light or gently heating.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool to room temperature and quench with a dilute solution of sodium thiosulfate (B1220275) to remove any excess bromine radicals, followed by a wash with sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 1-bromo-1-pentene.[7]

-

The addition of excess bromine to this compound results in the formation of 1,1,2,2-tetrabromopentane.[8]

Experimental Protocol: Bromination of this compound [8]

-

Materials:

-

This compound

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

-

Procedure:

-

Dissolve this compound in an inert solvent in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (at least 2 equivalents) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the reaction is complete.

-

Quench any excess bromine by adding a few drops of a dilute sodium thiosulfate solution.

-

Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 1,1,2,2-tetrabromopentane.[8]

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 2.14 | dd | 2 and 6 | -CH₂-C≡ | [9] |

| 1.95 | t | 2 | ≡C-H | [9] |

| 1.55 | h | 2 | -CH₂-CH₃ | [9] |

| 1.00 | t | 6 | -CH₃ | [9] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 85 | -C≡ | [9] |

| 68 | ≡C-H | [9] |

| 23 | -CH₂-C≡ | [9] |

| 21 | -CH₂-CH₃ | [9] |

| 13 | -CH₃ | [9] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the terminal alkyne functional group.

Table 6: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Reference(s) |

| ~3300 | ≡C-H stretch | [10] |

| ~2100 | C≡C stretch | [10] |

| 114 | Asymmetric torsional transition (gauche) | [10] |

| 109 | Asymmetric torsional transition (trans) | [10] |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 68[11]

Applications in Research and Development

This compound is a valuable building block in organic synthesis.[12] It is used in the preparation of:

-

Lithium acetylides: These are essential for the asymmetric synthesis of α,α-dibranched propargyl sulfinamides, which have potential applications in the pharmaceutical industry.[13]

-

7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans: These compounds are of interest in the chemical and pharmaceutical industries.[13]

-

Catalysis Studies: this compound is a common substrate in studies of selective and non-selective hydrogenation catalyzed by various metals.[13]

Conclusion

This compound (CAS 627-19-0) is a versatile and reactive terminal alkyne with a well-defined set of physical, chemical, and spectroscopic properties. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the pentynyl group, makes it a valuable reagent for researchers in academia and industry. Proper adherence to safety protocols is essential when handling this flammable and irritant compound. This guide provides the foundational information and experimental methodologies to support the safe and effective use of this compound in a laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 99 627-19-0 [sigmaaldrich.com]

- 4. Cas 627-19-0,this compound | lookchem [lookchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Page loading... [guidechem.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. (Solved) - 1. Study the NMR spectrum of this compound (C5H8) (Figure 39). 1H-NMR... (1 Answer) | Transtutors [transtutors.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound(627-19-0) MS spectrum [chemicalbook.com]

- 12. CAS 627-19-0: this compound | CymitQuimica [cymitquimica.com]

- 13. This compound | 627-19-0 [chemicalbook.com]

Acidity of the Terminal Proton in 1-Pentyne: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the terminal proton in 1-pentyne, a key physicochemical property relevant in organic synthesis and drug development. The document outlines the theoretical basis for this acidity, presents quantitative data, details experimental methodologies for its determination, and illustrates the core concepts through logical diagrams.

Introduction: The Acidity of Terminal Alkynes